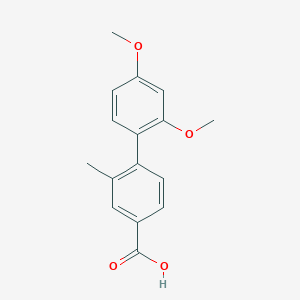

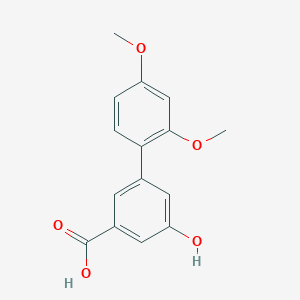

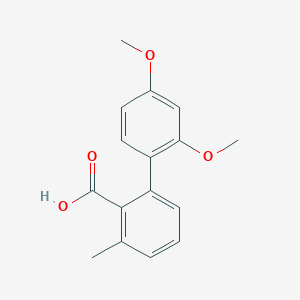

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% (2,4-DMPBA) is a chemical compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid that is insoluble in water and has a melting point of 118-120°C. 2,4-DMPBA has been used in various scientific research applications due to its unique properties, and is a widely used reagent in chemical synthesis.

Applications De Recherche Scientifique

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including the synthesis of carboxylic acids, amides, and esters. It has also been used as a catalyst in organic reactions, as well as in the synthesis of polymers. Additionally, 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mécanisme D'action

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% acts as a catalyst in various organic reactions due to its ability to form strong hydrogen bonds with other molecules. This allows it to facilitate the formation of new bonds between molecules, leading to the formation of new compounds.

Biochemical and Physiological Effects

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic properties. Additionally, 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been found to have anticonvulsant and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also stable at room temperature. Additionally, it has a low toxicity, making it a safe reagent to use in experiments. However, 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is insoluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

There are many potential future directions for research involving 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%. One potential application is in the synthesis of polymers and other materials. Additionally, further research could be conducted into the biochemical and physiological effects of 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted on the mechanism of action of 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%, as well as its potential uses in other organic reactions. Finally, further research could be conducted into the potential applications of 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% in the synthesis of pharmaceuticals and other biologically active compounds.

Méthodes De Synthèse

2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with carbon dioxide to yield 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%. This method is simple, efficient, and cost-effective.

Propriétés

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-5-4-6-13(15(10)16(17)18)12-8-7-11(19-2)9-14(12)20-3/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWZJQQCXKTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690790 |

Source

|

| Record name | 2',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261978-06-6 |

Source

|

| Record name | 2',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.